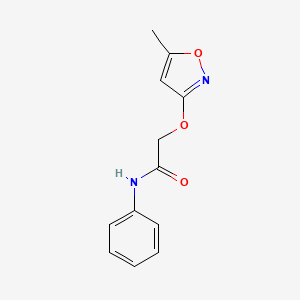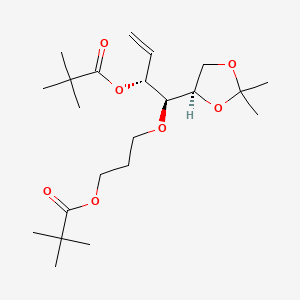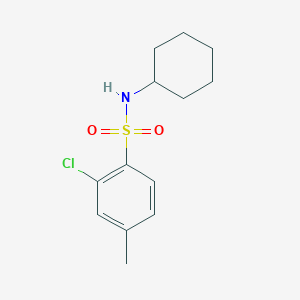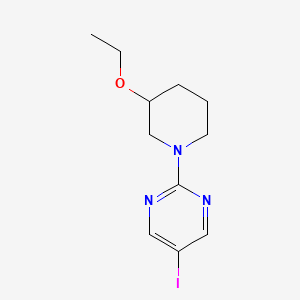![molecular formula C13H11F3N2O4S B14912759 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14912759.png)
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-amino-3-methoxybenzoic acid with trifluoroacetic anhydride to form the corresponding trifluoromethyl derivative. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiazolidine ring and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid: Similar structure but lacks the trifluoromethyl and methoxy groups.
2-(2,4-dioxo-1,3-thiazolidin-3-yl)propionic acid: Another related compound with a propionic acid group instead of the acetamide.
Uniqueness
The presence of the trifluoromethyl and methoxy groups in 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H11F3N2O4S |
|---|---|
Poids moléculaire |
348.30 g/mol |
Nom IUPAC |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H11F3N2O4S/c1-22-9-3-2-7(13(14,15)16)4-8(9)17-10(19)5-18-11(20)6-23-12(18)21/h2-4H,5-6H2,1H3,(H,17,19) |
Clé InChI |
WSRJWSILOXVIRA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C(=O)CSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)



![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)





